2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)
Overview
Description
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI): is an organosilane compound with the molecular formula C13H26O5Si and a molecular weight of 290.43 g/mol . This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 6-(trimethoxysilyl)hexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silanes.
Scientific Research Applications
Chemistry:
- Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
- Employed in the synthesis of hybrid materials and nanocomposites .
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
- Applied in the development of biosensors and diagnostic tools .
Medicine:
- Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules .
Industry:
- Widely used in the production of coatings, adhesives, and sealants.
- Enhances the durability and performance of materials exposed to harsh environmental conditions .
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester involves the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong, stable bonds that enhance the properties of the materials .
Comparison with Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
- 2-Propenoic acid, 2-methyl-, hexyl ester
- 2-Propenoic acid, methyl ester
Comparison:
- 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester has a longer alkyl chain compared to 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, which can result in different physical properties and reactivity.
- The presence of the trimethoxysilyl group in both compounds allows for similar applications in surface modification and adhesion promotion, but the specific chain length can influence the overall performance in different applications .
Properties
IUPAC Name |
6-trimethoxysilylhexyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5Si/c1-12(2)13(14)18-10-8-6-7-9-11-19(15-3,16-4)17-5/h1,6-11H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKBSZQPLYRAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCC[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622780 | |
Record name | 6-(Trimethoxysilyl)hexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132251-59-3 | |
Record name | 6-(Trimethoxysilyl)hexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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